molecular formula C17H17N3O2 B2987510 3-(1H-benzimidazol-2-yl)-4-(phenylamino)butanoic acid CAS No. 882408-91-5

3-(1H-benzimidazol-2-yl)-4-(phenylamino)butanoic acid

Numéro de catalogue B2987510
Numéro CAS: 882408-91-5
Poids moléculaire: 295.342
Clé InChI: WQIGPJZUCNMVKP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The molecule “3-(1H-benzimidazol-2-yl)-4-(phenylamino)butanoic acid” appears to contain a benzimidazole group, a phenylamino group, and a butanoic acid group. Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . The phenylamino group consists of a phenyl group, -C6H5, attached to an amino group, -NH2. Butanoic acid, also known as butyric acid, is a carboxylic acid with the structural formula CH3CH2CH2-COOH .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the benzimidazole and carboxylic acid groups. The benzimidazole group might participate in electrophilic substitution reactions, while the carboxylic acid group could be involved in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar . The benzimidazole group might contribute to the compound’s aromaticity and stability .

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

3-(1H-benzimidazol-2-yl)-4-(phenylamino)butanoic acid and its derivatives are explored for their therapeutic potentials in medicinal chemistry. Benzimidazole derivatives are known for their wide range of biological activities, including antiviral, antifungal, anticancer, and anti-inflammatory properties. The benzimidazole core structure serves as a crucial pharmacophore in the design of new drugs targeting various diseases. For example, compounds designed around the benzimidazole motif have been investigated for their efficacy against conditions such as hepatic disorders, as indicated by the study on urinary chromatographic patterns in patients with hepatic coma, where imidazole derivatives were explored for their potential implications in disease mechanisms and treatment strategies (McISAAC & Page, 1961).

Pharmacological Applications

In pharmacology, the compound's relevance extends to its role in diagnostic imaging and drug safety evaluations. For instance, radiotracers targeting specific receptors in the body for diagnostic purposes incorporate benzimidazole derivatives to enhance specificity and binding affinity. A study highlighted the development of a radiotracer, 11C-CS1P1, for imaging sphingosine-1-phosphate receptor 1 (S1PR1), demonstrating the compound's utility in evaluating inflammation in clinical populations (Brier et al., 2022).

Orientations Futures

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. If it shows promising biological activity, it could be investigated as a potential pharmaceutical .

Propriétés

IUPAC Name

4-anilino-3-(1H-benzimidazol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-16(22)10-12(11-18-13-6-2-1-3-7-13)17-19-14-8-4-5-9-15(14)20-17/h1-9,12,18H,10-11H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIGPJZUCNMVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC(CC(=O)O)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-benzimidazol-2-yl)-4-(phenylamino)butanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.